![molecular formula C15H14ClN3O4S2 B2819533 4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1396625-12-9](/img/structure/B2819533.png)

4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

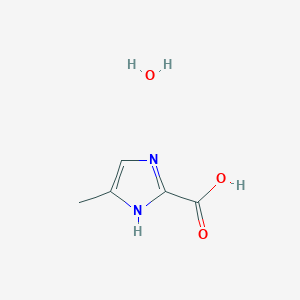

Beschreibung

The compound “4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, which is a common motif in many pharmaceuticals and biologically active compounds . This group is known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and includes a benzo[d]thiazol-2-yl group, an azetidin-1-yl group, a sulfonyl group, and a dimethylisoxazole group . The exact structure would require more specific information or computational modeling.Wissenschaftliche Forschungsanwendungen

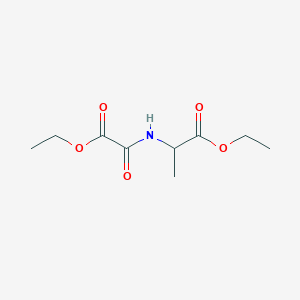

Synthesis of Dimethyl Sulfomycinamate

Dimethyl sulfomycinamate, a compound related to the chemical structure of 4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole, was prepared in 13 steps with an 8% overall yield. This synthesis involved Bohlmann-Rahtz heteroannulation of 1-(oxazol-4-yl)enamines and methyl 4-(trimethylsilyl)-2-oxobut-3-ynoate (Bagley et al., 2003).

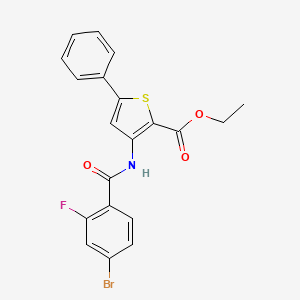

Antibacterial Activity of Azetidinones and Thiazolidinones

A study on compounds including 4-arylazole derivatives, such as 4-(3-nitrophenyl)-2-phenylthiazole and 4-(2-hydroxymethyl-1-pyrrolidinyl)carbonyl-3,5-dimethylisoxazole, demonstrated significant anti-anoxic and anti-lipid peroxidation activities. These findings indicate the potential of azole derivatives in developing cerebral protective agents and explore their structure-activity relationships (Ohkubo et al., 1995).

Antibacterial Evaluation of Sulfonamido Moiety Containing Compounds

Research on new heterocyclic compounds containing a sulfonamido moiety, which are structurally related to this compound, revealed high antibacterial activities. These compounds, including pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives, showcase the potential of sulfonamido moiety in antibacterial agent development (Azab et al., 2013).

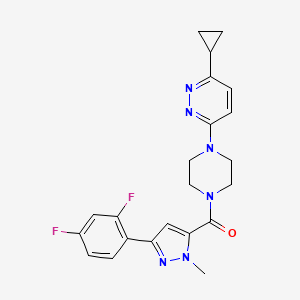

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing abenzothiazole moiety, have been found to have significant anti-inflammatory and analgesic activities . They are known to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins .

Mode of Action

The mode of action of this compound is likely related to its interaction with its targets. For instance, non-steroidal anti-inflammatory drugs (NSAIDs), which include compounds with similar structures, exert their anti-inflammatory effects primarily through the inhibition of COX enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. The inhibition of COX enzymes disrupts the metabolism of arachidonic acid to prostaglandins and leukotrienes . This disruption can lead to a decrease in inflammation and pain, as prostaglandins are known to mediate these responses .

Pharmacokinetics

Compounds with similar structures are known to have good bioavailability .

Result of Action

The result of the compound’s action at the molecular and cellular level is a decrease in the production of prostaglandins, leading to reduced inflammation and pain . Some compounds with similar structures have also been found to have significant anti-inflammatory and analgesic activities .

Eigenschaften

IUPAC Name |

4-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S2/c1-8-14(9(2)23-18-8)25(20,21)19-6-10(7-19)22-15-17-13-11(16)4-3-5-12(13)24-15/h3-5,10H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPPRWRGGVSAGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2819451.png)

![N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2819452.png)

![4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2819455.png)

![{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2819457.png)

![(E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2819460.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2819465.png)

![2-chloro-N-[(3-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2819466.png)

![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2819467.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2819469.png)